Choloyl-CoA

CAS No.:

Cat. No.: VC1669325

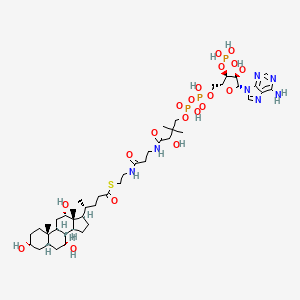

Molecular Formula: C45H74N7O20P3S

Molecular Weight: 1158.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C45H74N7O20P3S |

|---|---|

| Molecular Weight | 1158.1 g/mol |

| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanethioate |

| Standard InChI | InChI=1S/C45H74N7O20P3S/c1-23(26-7-8-27-34-28(18-31(55)45(26,27)5)44(4)12-10-25(53)16-24(44)17-29(34)54)6-9-33(57)76-15-14-47-32(56)11-13-48-41(60)38(59)43(2,3)20-69-75(66,67)72-74(64,65)68-19-30-37(71-73(61,62)63)36(58)42(70-30)52-22-51-35-39(46)49-21-50-40(35)52/h21-31,34,36-38,42,53-55,58-59H,6-20H2,1-5H3,(H,47,56)(H,48,60)(H,64,65)(H,66,67)(H2,46,49,50)(H2,61,62,63)/t23-,24+,25-,26-,27+,28+,29-,30-,31+,34+,36-,37-,38+,42-,44+,45-/m1/s1 |

| Standard InChI Key | ZKWNOTQHFKYUNU-JGCIYWTLSA-N |

| Isomeric SMILES | C[C@H](CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)[C@H]4CC[C@@H]5[C@@]4([C@H](C[C@H]6[C@H]5[C@@H](C[C@H]7[C@@]6(CC[C@H](C7)O)C)O)O)C |

| SMILES | CC(CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C4CCC5C4(C(CC6C5C(CC7C6(CCC(C7)O)C)O)O)C |

| Canonical SMILES | CC(CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C4CCC5C4(C(CC6C5C(CC7C6(CCC(C7)O)C)O)O)C |

Introduction

Chemical Properties and Structure

Identification and Basic Properties

Choloyl-CoA, also known as cholyl-coenzyme A or choloyl-coenzyme A, is a bile acid derivative with coenzyme A attached via a thioester bond. This compound is registered in chemical databases with the PubChem CID 644071 and is classified as a steroidal acyl-CoA . The molecular weight of Choloyl-CoA is 1158.1 g/mol as computed by PubChem 2.1 .

The compound has several synonyms in scientific literature, including:

-

Cholyl-coenzyme A

-

Choloyl-coenzyme A

-

Cholyl-CoA

-

3alpha,7alpha,12alpha-Trihydroxy-5beta-cholanoyl-CoA

-

3alpha,7alpha,12alpha-Trihydroxy-5beta-cholan-24-one-CoA

-

S-(3alpha,7alpha,12alpha-trihydroxy-5beta-cholan-24-oyl)-CoA

Molecular Structure

Choloyl-CoA results from the formal condensation of the thiol group of coenzyme A with the carboxy group of cholic acid. Structurally, it contains the characteristic steroid nucleus of bile acids with three hydroxyl groups at positions 3α, 7α, and 12α, maintaining the 5β configuration typical of bile acids . The molecule contains the distinctive coenzyme A moiety linked to the carboxylic acid group of cholic acid through a thioester bond, which is a high-energy bond critical for its biological reactivity.

The full systematic name reflects its complex structure: 3'-phosphoadenosine 5'-{3-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-{[3-oxo-3-({2-[(3alpha,7alpha,12alpha-trihydroxy-5beta-cholan-24-oyl)sulfanyl]ethyl}amino)propyl]amino}butyl] dihydrogen diphosphate} .

Physical and Chemical Characteristics

Choloyl-CoA is characterized as a conjugate acid of choloyl-CoA(4-), indicating its ability to donate protons in solution . Due to its complex structure with multiple functional groups, Choloyl-CoA exhibits diverse chemical properties. The thioester bond between the bile acid and coenzyme A is particularly reactive and susceptible to hydrolysis, which is relevant for its biological function.

The compound's 3D conformational analysis is challenging due to its molecular complexity, with PubChem noting that "conformer generation is disallowed since too many atoms, too flexible" . This structural flexibility has implications for its interaction with various enzymes in biological systems.

Biochemical Role and Significance

Biological Distribution

While detailed quantitative data on tissue distribution is limited, research indicates that Choloyl-CoA is primarily formed and metabolized in the liver, which is the central organ for bile acid synthesis and metabolism . Within hepatocytes, Choloyl-CoA formation and metabolism occur in multiple subcellular compartments, including microsomes, peroxisomes, and cytosol .

Interestingly, Choloyl-CoA has also been reported in Apis cerana (Asian honeybee), though the functional significance in this species requires further investigation .

Enzymatic Reactions and Pathways

Synthesis of Choloyl-CoA

The synthesis of Choloyl-CoA in human liver occurs through two distinct pathways:

-

Microsomal Pathway: In the microsomal fraction of hepatocytes, Choloyl-CoA is formed by an ATP-dependent bile acid-CoA synthetase that activates cholic acid by forming a thioester bond with coenzyme A .

-

Peroxisomal Pathway: In peroxisomes, Choloyl-CoA can be generated as the end product of the beta-oxidative cleavage of the 5β-cholestanoyl side chain during primary bile acid synthesis .

The formation of Choloyl-CoA is considered the rate-limiting step in bile acid amidation (conjugation with glycine or taurine) .

Hydrolysis and Degradation

Choloyl-CoA can be hydrolyzed by specific thioesterases, classified under EC 3.1.2.27 (choloyl-CoA hydrolase) . This enzymatic reaction can be represented as:

Choloyl-CoA + H₂O → Cholate + CoA

In human liver, thioesterase activity has been detected in multiple subcellular fractions, including microsomes, peroxisomes, and cytosol . This widespread distribution of hydrolytic activity suggests a complex regulatory role in bile acid metabolism.

The kinetic parameters for Choloyl-CoA hydrolysis in human liver homogenate include an apparent Km of 7.7 × 10⁻⁵ mol/L and Vmax of 3.6 nmol × mg⁻¹ × min⁻¹ . Notably, these hydrolytic activities were found to be considerably higher than the bile acid-CoA synthetase activities in the same fractions, suggesting potential regulatory functions .

Conjugation Reactions

The primary metabolic fate of Choloyl-CoA is conjugation with glycine or taurine, catalyzed by the cytosolic enzyme Bile acid-CoA:amino acid N-acyltransferase (BACAT) . Kinetic studies on bovine liver enzymes suggest that separate enzymes may be responsible for glycine and taurine conjugation .

The conjugation process increases the water solubility of bile acids, enhancing their ability to form micelles and participate in lipid digestion and absorption. The conjugated bile acids (glycocholate and taurocholate) are then secreted into bile for release into the intestinal lumen .

Kinetic Properties and Regulation

Enzyme Kinetics

Research on the enzymatic reactions involving Choloyl-CoA has revealed several important kinetic parameters:

Table 1: Kinetic Parameters for Choloyl-CoA Metabolism in Human Liver

| Enzyme | Substrate | Km (mol/L) | Vmax (nmol×mg⁻¹×min⁻¹) |

|---|---|---|---|

| Choloyl-CoA thioesterase | Choloyl-CoA | 7.7 × 10⁻⁵ | 3.6 |

| Chenodeoxycholoyl-CoA thioesterase | Chenodeoxycholoyl-CoA | 7.1 × 10⁻⁵ | 4.8 |

The comparable Km values for both Choloyl-CoA and Chenodeoxycholoyl-CoA suggest similar enzyme affinities for these related substrates, while the slightly higher Vmax for Chenodeoxycholoyl-CoA indicates a somewhat faster maximum reaction rate .

Regulatory Mechanisms

The presence of Choloyl-CoA thioesterase activity in multiple subcellular compartments appears to have regulatory significance in bile acid metabolism. This hydrolytic activity may influence the concentration of bile acid-CoA thioesters, free bile acids, and amidated bile acids within hepatocytes .

An important regulatory aspect involves the farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid synthesis. Free chenodeoxycholic acid, which can be formed by the action of chenodeoxycholoyl-CoA thioesterase, has been identified as a physiological ligand for FXR . This suggests that the balance between CoA thioester formation and hydrolysis may indirectly regulate bile acid synthesis through FXR signaling.

The seemingly counterproductive presence of thioesterase activity in compartments where bile acid-CoA formation and utilization occur suggests a complex regulatory mechanism that remains to be fully elucidated .

Comparative Analysis with Related Compounds

Choloyl-CoA shares structural and functional similarities with other bile acid-CoA thioesters, particularly Chenodeoxycholoyl-CoA. These compounds differ primarily in their hydroxylation pattern: Choloyl-CoA has hydroxyl groups at positions 3α, 7α, and 12α, while Chenodeoxycholoyl-CoA lacks the 12α-hydroxyl group (having hydroxyl groups only at positions 3α and 7α) .

Chenodeoxycholoyl-CoA (PubChem CID: 11966205) has a molecular weight of 1142.1 g/mol, slightly lower than Choloyl-CoA due to the absence of one hydroxyl group . Both compounds participate in similar metabolic pathways and are substrates for the same enzymes, including bile acid-CoA thioesterase and bile acid-CoA:amino acid N-acyltransferase.

The enzyme choloyl-CoA hydrolase (EC 3.1.2.27) acts on both Choloyl-CoA and Chenodeoxycholoyl-CoA, though it also demonstrates activity toward other substrates, including trihydroxycoprostanoyl-CoA, hydroxymethylglutaryl-CoA, and various branched-chain acyl-CoAs .

Physiological and Clinical Significance

Role in Normal Physiology

Choloyl-CoA plays a central role in bile acid metabolism, which is essential for several physiological functions:

-

Lipid Digestion and Absorption: As a precursor to conjugated bile acids, Choloyl-CoA contributes to the production of detergent-like compounds that facilitate dietary lipid emulsification and absorption.

-

Cholesterol Homeostasis: The conversion of cholesterol to bile acids, which involves Choloyl-CoA as an intermediate, represents a major pathway for cholesterol elimination from the body.

-

Regulation of Bile Acid Synthesis: Through interactions with nuclear receptors like FXR, the metabolism of Choloyl-CoA and related compounds participates in feedback regulation of bile acid synthesis .

Implications in Pathological Conditions

While the search results don't provide direct information on pathological conditions specifically related to Choloyl-CoA metabolism, disruptions in bile acid synthesis and conjugation pathways are associated with various liver and metabolic disorders. Abnormalities in enzymes that process Choloyl-CoA could potentially contribute to:

-

Cholestatic Liver Diseases: Impaired bile acid conjugation can lead to accumulation of unconjugated bile acids.

-

Peroxisomal Disorders: Since peroxisomes are involved in Choloyl-CoA metabolism, peroxisomal disorders might affect these pathways.

-

Bile Acid Synthesis Disorders: Genetic defects in enzymes of bile acid synthesis and conjugation can lead to various metabolic disorders.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume